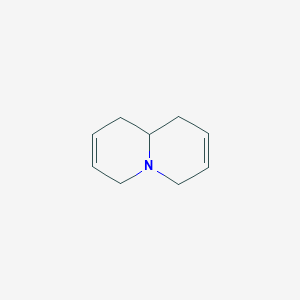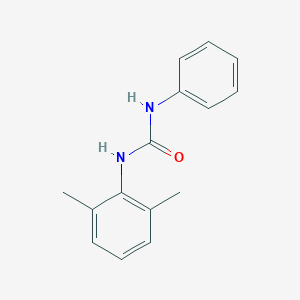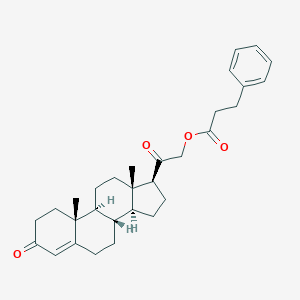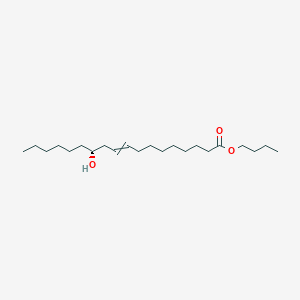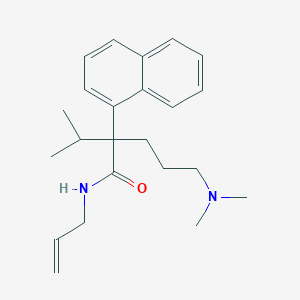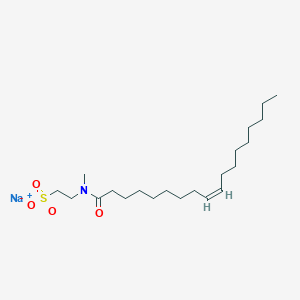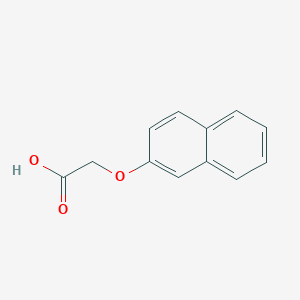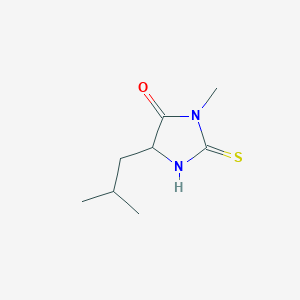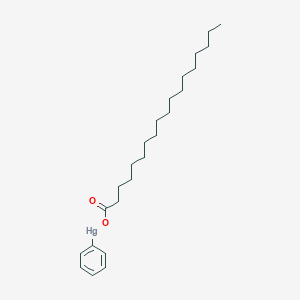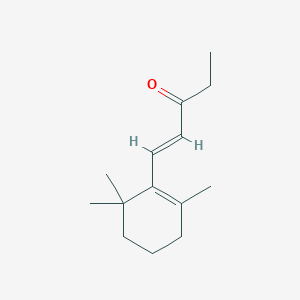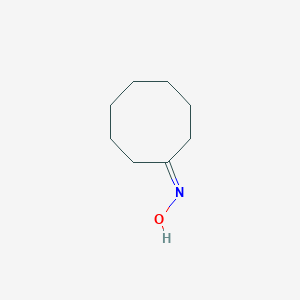
Ciclooctanona oxima
Descripción general
Descripción
Cyclooctanone oxime is a chemical compound with the formula C8H15NO . It appears as a white to almost white crystalline powder .
Synthesis Analysis
Cyclooctanone oxime can be synthesized under ambient conditions using air as a nitrogen source . This process involves an integrated strategy including plasma-assisted air-to-NOx and co-electrolysis of NOx and cyclohexanone . Another method involves an unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate .
Molecular Structure Analysis
The molecular weight of Cyclooctanone oxime is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 .
Chemical Reactions Analysis
Cyclooctanone oxime can undergo various chemical reactions. For instance, it can be synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . The reaction between an NH2OH intermediate and cyclohexanone forms cyclohexanone oxime .
Physical and Chemical Properties Analysis
Cyclooctanone oxime is a clear, colorless to slightly yellow liquid with a strong, minty odor . It is less dense than water and slightly soluble in water, but its solubility improves in organic solvents such as alcohol and ether .
Aplicaciones Científicas De Investigación
Síntesis Química
La ciclooctanona oxima se utiliza en diversos procesos de síntesis química debido a su estructura química única . Es un componente clave en la producción de otros compuestos orgánicos complejos .
Producción de Nylon-6
La amoximación de ciclohexanona usando peróxido de hidrógeno (H2O2) preformado se aplica actualmente comercialmente para producir ciclohexanona oxima, una materia prima importante en la producción de nylon-6 . Se espera que este proceso vea una mayor demanda con la producción global de nylon-6 que se predice que alcanzará los 8,9 millones de toneladas métricas por año para 2024 .
Catalizador en Reacciones Químicas
La this compound puede actuar como catalizador en ciertas reacciones químicas. Por ejemplo, se puede utilizar junto con un catalizador de silicato de titanio-1 (TS-1) y nanopartículas de aleación de oro-paladio (AuPd) soportadas para generar H2O2 in situ según sea necesario, produciendo ciclohexanona oxima con >95% de selectividad .
Ahorros Ambientales y Económicos
La generación in situ de H2O2 en el proceso de amoximación elimina la necesidad de transportar y almacenar H2O2 altamente concentrado y estabilizado, lo que puede lograr ahorros ambientales y económicos sustanciales .
Intensificación del Proceso
El enfoque de usar this compound junto con TS-1 y AuPd podría formar la base de una ruta alternativa para numerosas transformaciones químicas que actualmente dependen de una combinación de H2O2 preformado y TS-1, al tiempo que permite una intensificación de proceso considerable .
Uso Exclusivo para Investigación (RUO)
La this compound se utiliza a menudo en entornos de investigación. Es un producto de uso exclusivo para investigación (RUO), lo que significa que está destinado a fines de investigación de laboratorio y no para uso terapéutico o diagnóstico directo en humanos o animales .
Mecanismo De Acción
Target of Action
Cyclooctanone oxime is a type of oxime, a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators . .
Mode of Action
It is known that oximes, in general, can react with aldehydes and ketones to form oximes or hydrazine . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Pharmacokinetics
Its molecular weight is 1412108 , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
It is known that cycloalkanone oximes of ring-size four to fifteen yield lactams upon irradiation in methanol solution . Acyclic ketoximes similarly yield Beckmann-type products in methanol solution .
Action Environment
The action of Cyclooctanone oxime can be influenced by environmental factors. For example, the Beckmann rearrangements of cyclohexanone oxime and cyclooctanone oxime were achieved using a combination of a Brønsted acid and cobalt tetrafluoroborate hexahydrate . Various Brønsted acid catalysts were used to obtain the corresponding lactams in high yields at 80°C .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
For instance, they can be formed from aldehydes or ketones reacting with hydroxylamine .
Molecular Mechanism
It is known that oximes, such as Cyclooctanone oxime, are formed in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
The specific metabolic pathways involving Cyclooctanone oxime are not well-documented. Oximes are known to be involved in various metabolic pathways. For instance, the modification module RM030 is used in the biosynthesis of glucosinolates, a class of plant secondary metabolites, for conversion to oxime followed by the addition of a thio-glucose moiety .
Propiedades
IUPAC Name |
N-cyclooctylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUHSVFNHULJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148039 | |
| Record name | Cyclooctanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-51-7 | |
| Record name | Cyclooctanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

